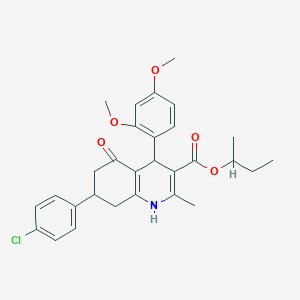![molecular formula C19H21N3O4 B4959935 1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of MPP involves the modulation of various signaling pathways in the body. MPP has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. MPP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. MPP has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in neurological disorders. MPP has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using MPP in lab experiments include its high yield of synthesis, high purity, and diverse biological activities. MPP has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising compound for therapeutic applications. The limitations of using MPP in lab experiments include its potential toxicity and lack of clinical data.
Future Directions
There are several future directions for research on MPP. One potential direction is to investigate the potential therapeutic applications of MPP in various diseases such as cancer, inflammation, and neurological disorders. Another potential direction is to investigate the mechanism of action of MPP in more detail, to better understand how it modulates various signaling pathways in the body. Additionally, further research is needed to investigate the potential toxicity of MPP and its safety profile in humans.
Synthesis Methods
The synthesis of MPP involves the reaction of 1-(4-methylphenoxy)acetyl)piperazine with 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. The yield of MPP synthesis is typically high, and the purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. MPP has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes such as COX-2 and MMP-9. MPP has also been shown to have neuroprotective effects by modulating the activity of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-15-2-8-18(9-3-15)26-14-19(23)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIZKIHHWKBBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)
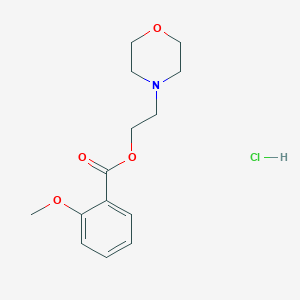
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)
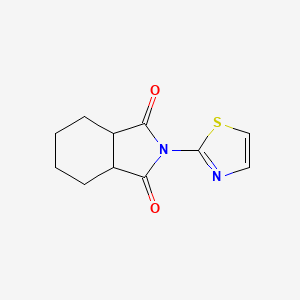
![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)
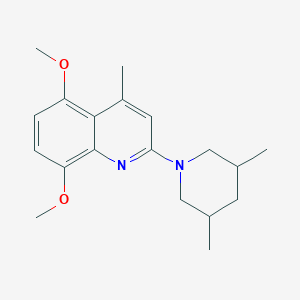

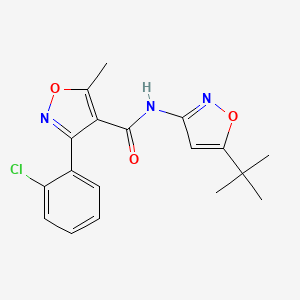
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)
